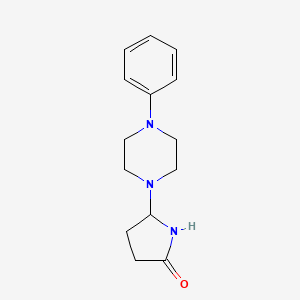

5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

91703-30-9 |

|---|---|

Molecular Formula |

C14H19N3O |

Molecular Weight |

245.32 g/mol |

IUPAC Name |

5-(4-phenylpiperazin-1-yl)pyrrolidin-2-one |

InChI |

InChI=1S/C14H19N3O/c18-14-7-6-13(15-14)17-10-8-16(9-11-17)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,15,18) |

InChI Key |

JAYSDEBWXVXRSO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC1N2CCN(CC2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to the Core 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone Structureuni.lu

The synthesis of the core this compound structure is a multi-step process that hinges on the effective formation of its two key heterocyclic components: the pyrrolidinone ring and the piperazine (B1678402) ring, followed by their conjugation.

Pyrrolidinone Precursors : The 2-pyrrolidinone (B116388) moiety is often synthesized from acyclic or cyclic precursors. A common industrial method involves the ammonolysis of γ-butyrolactone, which reacts with ammonia (B1221849) at high temperatures (250-290 °C) and pressures (8.0-16.0 MPa) to yield 2-pyrrolidinone. chemicalbook.com Other precursors include succinic acid derivatives, which can be converted through hydrogenation and amination processes. chemicalbook.com For the synthesis of 5-substituted pyrrolidinones, a key precursor is a pyrrolidinone ring bearing a leaving group at the 5-position, such as a halogen, which allows for subsequent nucleophilic substitution.

Piperazine Precursors : The 1-phenylpiperazine (B188723) moiety is a crucial building block. It can be sourced commercially or synthesized. A prevalent synthetic method is the palladium-catalyzed amination (e.g., Buchwald-Hartwig reaction) between an aryl halide, such as chlorobenzene (B131634) or bromobenzene, and piperazine. organic-chemistry.orgrsc.org Alternatively, piperazine itself can be synthesized through methods like the ammoniation of 1,2-dichloroethane. wikipedia.org

Table 1: Key Precursors and Their Roles

| Precursor | Role in Synthesis |

|---|---|

| γ-Butyrolactone | Starting material for the formation of the 2-pyrrolidinone ring. chemicalbook.com |

| Succinic Acid Derivatives | Alternative starting materials for the 2-pyrrolidinone ring. chemicalbook.com |

| 1-Phenylpiperazine | Nucleophile for introduction of the phenylpiperazine moiety. |

| Piperazine | Starting material for the synthesis of 1-phenylpiperazine. wikipedia.org |

| Aryl Halides (e.g., Chlorobenzene) | Reactant with piperazine to form 1-phenylpiperazine. organic-chemistry.org |

The formation of the five-membered lactam ring is a critical step. Various mechanisms can be employed, often tailored to the specific precursors and desired substitution patterns.

Ammonolysis of γ-Butyrolactone : This is a direct, high-yield industrial process where γ-butyrolactone undergoes ring-opening by ammonia followed by intramolecular cyclization via dehydration to form the stable 2-pyrrolidinone ring. chemicalbook.com

Cyclization Reactions : More complex pyrrolidinone structures can be formed through intramolecular cyclization of open-chain precursors. For instance, a Michael addition followed by cyclization is a common strategy. researchgate.net Phosphine-catalyzed [3+2] annulation reactions between specifically substituted enones and unsaturated ketones also provide a route to highly substituted pyrrolidines. researchgate.net Another advanced method involves a Smiles-Truce cascade, where arylsulfonamides react with cyclopropane (B1198618) diesters in the presence of a base to form α-arylated pyrrolidinones in a one-pot process. acs.org

The final key step in assembling the core structure is the covalent linkage of the phenylpiperazine group to the pyrrolidinone ring, typically at the 5-position.

Nucleophilic Substitution : The most straightforward approach involves the reaction of a 5-substituted-2-pyrrolidinone, where the substituent is a good leaving group (e.g., Br, Cl, OTs), with 1-phenylpiperazine. The secondary amine of the piperazine ring acts as a nucleophile, displacing the leaving group to form the C-N bond.

Reductive Amination : An alternative strategy could involve the reaction between a 5-oxo-pyrrolidinone derivative and 1-phenylpiperazine under reductive conditions. This would form an intermediate enamine or iminium ion, which is then reduced to yield the final product.

Palladium-Catalyzed Cross-Coupling : While more commonly used to form the aryl-piperazine bond, palladium-catalyzed methods could also be adapted for coupling the pyrrolidinone and piperazine rings, particularly if one of the fragments is appropriately functionalized with a halide or triflate and the other with an amine. organic-chemistry.org

Advanced Derivatization Strategies for Analogues

To explore the chemical space around the core structure, derivatization strategies are employed to introduce various substituents on the phenyl and pyrrolidinone rings.

Modifying the electronic and steric properties of the phenyl ring can be achieved by introducing substituents at its ortho, meta, or para positions. This is typically accomplished by using a substituted 1-phenylpiperazine precursor in the synthesis.

Synthesis of Substituted Phenylpiperazines : The synthesis starts with a substituted aryl halide (e.g., 4-fluoro-chlorobenzene or 4-methoxy-chlorobenzene). This precursor is then coupled with piperazine, often using a palladium catalyst, to yield the desired substituted 1-phenylpiperazine. organic-chemistry.org This substituted building block can then be incorporated into the final structure using the methods described in section 2.1.3. A variety of functional groups such as alkyl, alkoxy, halogen, or nitro groups can be introduced onto the phenyl ring. nih.gov An example of such a derivative is 5-(4-(4-(dimethylamino)phenyl)-1-piperazinyl)-2-pyrrolidinone. nih.gov

The pyrrolidinone ring offers several positions for modification, primarily on the ring nitrogen (N-1) and the carbon backbone (C-3 and C-4).

N-Alkylation : The hydrogen atom on the nitrogen of the 2-pyrrolidinone ring is acidic and can be readily removed by a base. chemicalbook.com The resulting anion can react with various electrophiles, such as alkyl halides, to produce N-substituted derivatives. chemicalbook.com An example is 1-methyl-5-(4-phenyl-1-piperazinyl)-2-pyrrolidinone. uni.lu

C-3 and C-4 Substitution : Introducing substituents at the C-3 or C-4 positions of the pyrrolidinone ring is more complex and generally requires starting from appropriately substituted precursors. For example, a 4-phenyl-2-pyrrolidinone scaffold can be synthesized and then coupled with a piperazine derivative. google.commedchemexpress.com Synthesizing these precursors might involve Michael addition reactions with substituted substrates or other multi-step sequences to build the desired carbon skeleton before the cyclization step. nih.gov

Table 2: Derivatization Strategies and Examples

| Modification Site | Strategy | Example Reactant/Precursor | Resulting Analogue Structure |

|---|---|---|---|

| Phenyl Ring (para-position) | Use of substituted 1-phenylpiperazine | 1-(4-Fluorophenyl)piperazine | 5-(4-(4-Fluorophenyl)-1-piperazinyl)-2-pyrrolidinone |

| Pyrrolidinone Ring (N-1) | N-alkylation post-synthesis | Methyl Iodide | 1-Methyl-5-(4-phenyl-1-piperazinyl)-2-pyrrolidinone uni.lu |

Alterations to the Piperazine Core and Linker

The piperazine moiety is a critical pharmacophore in many biologically active compounds, and its substitution pattern significantly influences the molecule's properties. nih.govresearchgate.net The functionalization of the piperazine ring in structures related to this compound is a key strategy in medicinal chemistry to modulate activity, selectivity, and pharmacokinetic profiles. researchgate.net The most common alteration involves the substitution at the N-4 nitrogen of the piperazine ring, which is not directly attached to the pyrrolidinone core.

Standard synthetic methods are employed to modify this position. N-alkylation, for instance, can be achieved through nucleophilic substitution reactions using various alkyl halides or sulfonates. mdpi.com Another prevalent method is reductive amination, where a ketone or aldehyde is reacted with the piperazine nitrogen in the presence of a reducing agent like sodium cyanoborohydride to form a new C-N bond. sci-hub.ru The synthesis of N,N'-dialkylpiperazines is common in the development of kinase inhibitors. mdpi.com

Furthermore, N-arylation can be accomplished via nucleophilic aromatic substitution (SNAr) reactions, particularly when the aryl group to be introduced is activated by electron-withdrawing groups. mdpi.com For example, the coupling of N-Boc-piperazine with 2-chloropyrimidine-5-carboxylate has been reported as an efficient step in the synthesis of complex drug molecules. mdpi.com The introduction of acyl groups via reaction with acyl chlorides or carboxylic acids is another common transformation.

Isosteric replacement of the piperazine ring with other cyclic amines, such as morpholine (B109124) or pyrrolidine (B122466), has been explored, but in some classes of compounds, this has led to a noticeable decrease in biological activity, highlighting the importance of the piperazine scaffold. nih.gov The introduction of bulky or specific functional groups, like an N-ethylpiperazine moiety, has been shown to prevent undesirable interactions, such as the inhibition of certain enzymes. mdpi.com

Table 1: Examples of Synthetic Transformations on the Piperazine Core

| Transformation Type | Reagents/Conditions | Purpose/Outcome | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl chlorides or bromides, base | Introduction of alkyl groups to modulate lipophilicity and binding. | mdpi.com |

| Reductive Amination | Aldehyde/Ketone, Sodium Cyanoborohydride, Acetic Acid | Forms C-N bonds under mild conditions to introduce complex side chains. | sci-hub.ruresearchgate.net |

| N-Arylation (SNAr) | Activated Aryl Halide (e.g., chloropyrimidine), Base | Attachment of (hetero)aryl rings to explore aromatic interactions. | mdpi.com |

| N-Acylation | Acyl Chloride or Carboxylic Acid, Coupling Agent | Introduction of amide functionalities. | mdpi.com |

Green Chemistry and Sustainable Synthesis Considerations for Pyrrolidinone Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrrolidinones to reduce environmental impact. researchgate.net This involves the use of environmentally benign solvents, alternative energy sources, and catalysts that are efficient and non-toxic.

One-pot multicomponent reactions (MCRs) are a cornerstone of green synthesis, as they improve atom economy and reduce waste by combining several steps into a single operation. vjol.info.vn The synthesis of substituted 3-pyrrolin-2-ones has been achieved using an MCR of an aniline, an aldehyde, and diethyl acetylenedicarboxylate (B1228247) in ethanol, a green solvent. vjol.info.vnrsc.org This reaction can be efficiently catalyzed by citric acid, a biodegradable and inexpensive organic acid, eliminating the need for hazardous reagents. rsc.org

The use of alternative energy sources is another key aspect of sustainable synthesis. Ultrasound irradiation has been shown to promote the citric acid-catalyzed synthesis of pyrrolinones, leading to shorter reaction times, cleaner reaction profiles, and excellent yields. rsc.org Similarly, microwave-assisted organic synthesis (MAOS) has had a significant impact on the synthesis of pyrrolidine derivatives, increasing efficiency and supporting green chemistry goals. nih.gov Visible light-induced reactions represent a powerful and sustainable technique, using light as a cheap, abundant, and eco-friendly energy source to drive organic transformations, often without the need for a catalyst. researchgate.net The development of transition-metal-free catalytic systems, such as N-heterocyclic carbene (NHC) catalysis for radical cyclizations, further contributes to greener synthetic routes by avoiding toxic and expensive heavy metals. rsc.org

Table 2: Comparison of Green vs. Conventional Synthesis Methods for Pyrrolidinone Derivatives

| Aspect | Conventional Methods | Green Chemistry Approaches | Reference |

|---|---|---|---|

| Solvents | Often uses chlorinated or other hazardous organic solvents. | Ethanol, water, or solvent-free conditions. | vjol.info.vnrsc.org |

| Catalysts | May use strong acids/bases or toxic heavy metals. | Citric acid, N-heterocyclic carbenes (metal-free). | rsc.orgrsc.org |

| Energy Source | Conventional heating (oil baths, heating mantles). | Ultrasound irradiation, microwave irradiation, visible light. | researchgate.netrsc.orgnih.gov |

| Efficiency | Often multi-step with purification at each stage. | One-pot multicomponent reactions, shorter reaction times. | vjol.info.vn |

Chemoenzymatic and Biosynthetic Approaches for Pyrrolidinone Production

Beyond traditional chemical synthesis, biosynthetic and chemoenzymatic methods offer highly selective and sustainable routes for producing the pyrrolidinone scaffold. researchgate.netnih.gov These approaches leverage the precision of enzymes to construct complex molecules under mild, aqueous conditions.

The biosynthesis of the core 2-pyrrolidinone ring can start from common metabolites like L-glutamate. researchgate.net In engineered microorganisms such as Escherichia coli, glutamate (B1630785) undergoes decarboxylation to form γ-aminobutyrate (GABA). Subsequently, a synthase enzyme catalyzes the intramolecular cyclization and dehydration of GABA to yield 2-pyrrolidone. researchgate.net An alternative biosynthetic pathway for the pyrrolidine ring begins with the amino acid ornithine. researchgate.net Key enzymes in this pathway include ornithine decarboxylase, which produces putrescine, and putrescine N-methyltransferase. The resulting methylputrescine is then oxidized and deaminated to form the 1-methylpyrrolinium (B100335) precursor, which can be further processed into various pyrrolidine alkaloids. researchgate.net

The biosynthesis of more complex pyrrolidine-containing natural products, such as the antibiotic anisomycin (B549157), reveals intricate enzymatic pathways. nih.gov The synthesis of the anisomycin backbone involves a four-gene cluster that encodes for an aminotransferase (AniQ), a transketolase (AniP), a glycosyltransferase (AniO), and a bifunctional dehydrogenase (AniN). nih.gov This pathway features a cryptic glycosylation step that is crucial for subsequent enzymatic processing to form the final pyrrolidine structure. nih.gov

Chemoenzymatic synthesis combines the advantages of chemical reactions with the high selectivity of biocatalysis. nih.gov This approach can involve using chemical methods to create a precursor molecule, which is then modified in one or more steps by specific enzymes. nih.gov For example, a complex scaffold could be built using organic synthesis, followed by a highly regioselective enzymatic oxidation or functionalization at a late stage to yield the final product. nih.gov This strategy is particularly powerful for producing complex, chiral molecules with high purity and yield. nih.gov

Table 3: Key Enzymes in Pyrrolidinone and Pyrrolidine Biosynthesis

| Enzyme/Enzyme Class | Precursor | Function | Pathway Example | Reference |

|---|---|---|---|---|

| Glutamate Decarboxylase | L-Glutamate | Decarboxylation to form GABA. | 2-Pyrrolidone Biosynthesis | researchgate.net |

| 2-Pyrrolidone Synthase | γ-aminobutyrate (GABA) | Ring-closing dehydration to form 2-pyrrolidone. | 2-Pyrrolidone Biosynthesis | researchgate.net |

| Ornithine Decarboxylase (ODC) | Ornithine | Decarboxylation to form putrescine. | Pyrrolidine Alkaloid Biosynthesis | researchgate.net |

| Putrescine N-methyltransferase (PMT) | Putrescine | Methylation of putrescine. | Pyrrolidine Alkaloid Biosynthesis | researchgate.net |

| Transketolase (AniP) | Glycolysis intermediate + 4-hydroxyphenylpyruvic acid | Formation of the molecular backbone. | Anisomycin Biosynthesis | nih.gov |

Molecular Target Identification and Engagement Studies

The compound this compound, also identified in research as compound 1 , has been evaluated for its binding affinity at key G-protein coupled receptors (GPCRs) implicated in neuropsychiatric disorders. Radioligand binding assays were conducted to determine its affinity for human dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and serotonin 5-HT2A receptors.

The research focused on optimizing a multi-target ligand, with the unsubstituted phenyl ring on the piperazine moiety of compound 1 serving as a baseline for comparison against other derivatives. In the context of dopamine D2 receptor binding, the presence of an unsubstituted phenyl ring on the piperazine group was a key structural feature. Molecular modeling studies suggest that the phenyl group of the piperazine moiety engages in π–π stacking interactions with the aromatic systems of phenylalanine (Phe 6.52) and tryptophan (Trp 6.48) residues within the D2 receptor binding pocket.

For the serotonin 5-HT2A receptor, the absence of a substituent on the phenyl ring resulted in significantly higher activity compared to compounds with fluorine substitutions at the meta and ortho positions. The binding affinities (Ki) for this compound at these receptors are summarized in the table below.

Receptor Binding Affinities for this compound

| Receptor | Ki (nM) |

|---|---|

| Dopamine D₂ | 363 ± 49 |

| Serotonin 5-HT₁ₐ | 179 ± 19 |

| Serotonin 5-HT₂ₐ | 196 ± 12 |

Data derived from radioligand binding assays.

No specific data regarding the enzyme inhibition kinetics or specificity of this compound against acetylcholinesterase, cyclooxygenases, lipoxygenases, dipeptidyl peptidase-4, or aldo-keto reductase 1C3 were identified in the reviewed scientific literature.

No specific data concerning the modulatory effects of this compound on neuronal voltage-sensitive sodium channels or other ion channels were found in the reviewed scientific literature.

No specific data on the protein kinase inhibition profile of this compound were available in the reviewed scientific literature.

No specific data regarding the agonistic activity of this compound at the Trace Amine-Associated Receptor 1 (TAAR1) were identified in the reviewed scientific literature.

In Vitro Pharmacodynamic Assessments

Beyond receptor binding, functional activity studies have been performed on this compound. In functional assays, it demonstrated antagonist properties at the dopamine D2 receptor, with a pA2 value of 6.31 ± 0.08. At the serotonin 5-HT1A receptor, it acted as a partial agonist, showing an efficacy of 61% ± 9% relative to the standard agonist 8-OH-DPAT. Furthermore, the compound exhibited antagonist activity at the serotonin 5-HT2A receptor, with a pA2 value of 6.84 ± 0.04.

Preclinical Pharmacological Profile of this compound

This article details the preclinical pharmacological investigations into the compound this compound, focusing on its mechanism of action and efficacy in various biological assays and animal models as documented in scientific literature.

Preclinical Pharmacological Investigations: Mechanism and Activity Profiling

Cellular Assays for Functional Activity, Pathway Modulation, and Neurotransmitter Effects

Based on a comprehensive review of published scientific literature, there is currently no available data on the specific effects of 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone in the following areas:

In Vivo Pharmacological Efficacy in Animal Models of Disease

No in vivo studies have been published in the scientific literature detailing the anticonvulsant, sedative, anxiolytic, neuroprotective, or neuroregenerative effects of this compound in animal models.

Significant research has been conducted on a novel pyrrolidin-2-one derivative, identified as S-75 , which possesses the this compound structure. These studies have primarily focused on its cardiovascular effects, particularly its antiarrhythmic properties in rat models.

The compound's mechanism is linked to its affinity for α1-adrenergic receptors. The blockade of these receptors is thought to play a key role in its ability to restore normal sinus rhythm. nih.gov

Antiarrhythmic Activity in Adrenaline-Induced Arrhythmia:

In a rat model where arrhythmia is induced by adrenaline, S-75 has demonstrated significant antiarrhythmic activity. nih.govuni.lu It was tested for both prophylactic (preventive) and therapeutic (restorative) efficacy.

Prophylactic Efficacy: When administered before the arrhythmogen, S-75 showed strong prophylactic properties, effectively reducing the incidence of adrenaline-induced extrasystoles, atrioventricular blocks, and mortality in rats. Its prophylactic antiarrhythmic effects were reported to be stronger than the reference drug, Carvedilol. uni.lu

The tables below summarize the therapeutic antiarrhythmic effects observed in the adrenaline-induced arrhythmia model.

Table 1: Therapeutic Antiarrhythmic Efficacy of S-75 in Rats

| Treatment Group | Reduction in Extrasystoles |

|---|---|

| S-75 | 72.6% |

| Carvedilol (Reference) | 95.2% |

Data derived from studies in an adrenaline-induced arrhythmia model in rats. uni.lu

Table 2: Effect of S-75 on Arrhythmic Events (Therapeutic Model)

| Event | Effect of S-75 |

|---|---|

| Extrasystoles | Significantly reduced |

| Atrioventricular Blocks | Reduced |

| Bradycardia | Reduced |

| Mortality | Decreased |

Observations from a 15-minute period following adrenaline administration in rats. uni.lu

Notably, investigations into the compound's influence on the ECG of normal rats found that it did not prolong the QTc interval, which suggests a lower potential for proarrhythmic side effects. nih.gov However, S-75 did not show significant activity in arrhythmia models induced by aconitine (B1665448) or calcium chloride. nih.gov

There are no specific in vivo studies on the anti-inflammatory or analgesic properties of this compound reported in the scientific literature.

Antimicrobial Spectrum and Potency in Animal Infection Models (e.g., antibacterial, antiviral, antifungal, antimalarial)

No published in vivo studies were identified that evaluated the antibacterial, antiviral, antifungal, or antimalarial potency of this compound in animal infection models.

Metabolic Regulation (e.g., antidiabetic potential in animal models)

There is no available research data on the effects of this compound on metabolic regulation or its potential as an antidiabetic agent in any in vivo animal models. While other compounds combining pyrrolidine (B122466) and piperazine (B1678402) rings have been explored as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes, showing activity in preclinical species, no such investigation has been reported for the specific title compound. nih.gov

Anticancer Activity in In Vivo Models

No in vivo studies on the anticancer activity of this compound in animal models have been found in the reviewed literature. Research on other novel pyrrolidinone derivatives has shown some promise in in vitro cancer cell line studies, but this has not been extended to in vivo models for this specific molecule. nih.govnih.govmdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Pharmacophoric Requirements for Biological Activity

A pharmacophore model for this class of compounds highlights several key features essential for their cognitive-enhancing effects. These include a hydrogen bond acceptor (the oxygen atom of the pyrrolidinone ring), a hydrogen bond donor (the amide proton), and a hydrophobic region (the phenyl ring). The spatial arrangement of these features is critical for effective interaction with biological targets. The pyrrolidinone ring acts as a central scaffold, and the piperazine (B1678402) linker correctly orients the phenyl group for optimal binding. The nitrogen atoms of the piperazine ring may also contribute to the pharmacophore through hydrogen bonding or ionic interactions.

Impact of Substituent Modifications on Potency and Selectivity

Modifications to various parts of the 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone molecule have been explored to understand their effects on biological activity.

The position of substituents on the phenyl ring can significantly influence the potency and selectivity of the compound. While specific comparative data for nefiracetam (B1678012) is limited in the public domain, general principles of medicinal chemistry suggest that ortho, meta, and para substitutions can alter the electronic and steric profile of the molecule. This, in turn, affects how the compound fits into its binding site. For instance, a bulky substituent in the ortho position might cause steric hindrance, potentially reducing activity, whereas a substituent in the para position could extend into a hydrophobic pocket, enhancing binding affinity. The electronic nature of the substituent (electron-donating or electron-withdrawing) also plays a crucial role in modulating the charge distribution of the phenyl ring, which can impact cation-π or other electrostatic interactions with the target protein.

Alterations to the pyrrolidinone and piperazine rings have been investigated to probe their roles in biological activity. The carbonyl group of the pyrrolidinone ring is considered a key interaction point, likely acting as a hydrogen bond acceptor. Modifications that reduce the electron density of this oxygen or alter its accessibility would be expected to decrease activity.

Table 1: Hypothetical Impact of Substitutions on Pyrrolidinone and Piperazine Moieties This table is illustrative and based on general SAR principles.

| Modification | Position | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| Methylation | Pyrrolidinone Nitrogen | Decrease | Potential steric clash and alteration of the core scaffold's orientation. |

| Hydroxylation | Pyrrolidinone Ring | Variable | Could introduce a new hydrogen bonding interaction but may also alter lipophilicity unfavorably. |

| N-oxide formation | Piperazine Nitrogen | Decrease | Alters basicity and introduces a charged group, which could be detrimental to crossing the blood-brain barrier. |

| Alkylation | Piperazine Nitrogen (distal) | Variable | Small alkyl groups might be tolerated, but larger groups could lead to steric hindrance. |

Influence of Linker Length and Flexibility

The piperazine ring in this compound acts as a linker between the pyrrolidinone core and the phenyl ring. The length and flexibility of this linker are critical for optimal positioning of the pharmacophoric elements. nih.gov Studies on related molecules have shown that both increasing and decreasing the linker length can lead to a loss of activity, indicating that the specific distance and conformational restriction provided by the piperazine ring are important. nih.gov A linker that is too flexible might allow the molecule to adopt non-productive conformations, increasing the entropic penalty of binding. nih.gov Conversely, a linker that is too rigid may not allow the molecule to adopt the ideal conformation required for binding. nih.gov

Stereochemical Considerations and Enantiomeric Activity

This compound possesses a chiral center at the 5-position of the pyrrolidinone ring. Consequently, it can exist as two enantiomers, (R)- and (S)-5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone. It is a common principle in pharmacology that enantiomers of a chiral drug can exhibit different pharmacological activities, potencies, and metabolic profiles. nih.gov While detailed studies on the separated enantiomers of nefiracetam are not widely published, research on other chiral molecules has consistently demonstrated that one enantiomer is often more active than the other (the eutomer), while the other may be less active or even contribute to side effects (the distomer). nih.govnih.gov The synthesis and evaluation of enantiopure forms of nefiracetam would be a critical step in fully understanding its SAR and optimizing its therapeutic potential. nih.govnih.gov

Derivation of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For a series of analogs of this compound, QSAR models could be developed to predict the cognitive-enhancing potency based on various molecular descriptors. These descriptors can quantify physicochemical properties such as lipophilicity (logP), electronic effects (Hammett constants), steric parameters (molar refractivity), and topological indices.

A typical QSAR study would involve:

Synthesizing and testing a series of analogs with systematic variations.

Calculating a wide range of molecular descriptors for each analog.

Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical model that relates the descriptors to the observed biological activity.

Validating the model using internal and external test sets of compounds to ensure its predictive power.

Computational Chemistry and Molecular Modeling

Ligand-Based Drug Design Approaches

Ligand-based drug design focuses on the properties of known active molecules to develop a model that predicts the activity of new compounds. This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

Pharmacophore modeling is a cornerstone of ligand-based drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target.

For the piperazinyl-pyrrolidin-2-one core, a pharmacophore model was developed based on the X-ray structure of human monoacylglycerol lipase (B570770) (MAGL) in complex with a piperazinyl-pyrrolidine inhibitor (PDB code: 5ZUN). researchgate.net This model identified four hydrogen bond acceptor features and four hydrophobic features as crucial for interaction. researchgate.net A more specific model for a series of reversible MAGL inhibitors included five mandatory features: four hydrogen-bond acceptors and one aromatic ring as a hydrophobic feature, along with three optional hydrophobic features. researchgate.net Such pharmacophore models are then used as 3D queries to screen large compound libraries virtually, in order to identify novel molecules with the potential for similar biological activity.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies aim to establish a correlation between the 3D properties of a series of molecules and their biological activities. These models can then be used to predict the activity of newly designed compounds.

While specific 3D-QSAR studies on 5-(4-phenyl-1-piperazinyl)-2-pyrrolidinone are not extensively documented, research on structurally related 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives has demonstrated the utility of this approach. researchgate.net In these studies, molecular descriptors are calculated using quantum chemical and molecular modeling methods. The resulting models have successfully explained a high percentage of the variance in antiarrhythmic activity, with statistical validation confirming their predictive power. researchgate.net Such a model for this compound and its analogues would likely depend on descriptors related to the substitution pattern on the phenyl ring and the stereochemistry of the pyrrolidinone core.

| QSAR Study Parameters for Related Pyrrolidinone Derivatives | Value/Description | Reference |

| Compound Series | 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives | researchgate.net |

| Biological Activity | Antiarrhythmic (AA) activity | researchgate.net |

| Modeling Method | Quantitative Structure-Activity Relationship (QSAR) | researchgate.net |

| Explained Variance (R²) | 0.91 | researchgate.net |

| Validation Methods | LOO, LMO, external test, Y-scrambling test | researchgate.net |

Structure-Based Drug Design Approaches

When the 3D structure of the biological target is known, structure-based drug design methods can be employed. These techniques use the target's structural information to design ligands with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and related compounds, a key biological target that has been identified is monoacylglycerol lipase (MAGL). researchgate.net

Molecular docking simulations of piperazinyl-pyrrolidin-2-one derivatives into the active site of MAGL (PDB: 5ZUN) have been instrumental in understanding their binding mode. researchgate.net These simulations help to rationalize the structure-activity relationships observed, for instance, why certain stereoisomers exhibit higher potency. The (R)-enantiomer of a related compound was found to be significantly more potent than the (S)-enantiomer, a finding that can be explained by specific interactions within the enzyme's binding pocket. researchgate.net Similarly, docking studies on related scaffolds have been used to investigate interactions with other targets like the sigma-1 receptor, highlighting the importance of the piperazine (B1678402) nitrogen as a positive ionizable feature and the phenyl group for hydrophobic interactions. nih.gov

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-target complex over time. These simulations can reveal the stability of the binding pose predicted by molecular docking and highlight key interactions that are maintained throughout the simulation. For piperidine (B6355638)/piperazine-based ligands targeting the sigma-1 receptor, MD simulations have been used to identify crucial amino acid residues that form stable interactions with the ligand, thus solidifying the understanding of the binding mode. nih.gov While specific MD simulation data for this compound is not prevalent in the literature, this technique represents a critical step in validating docking results and understanding the intricacies of ligand-receptor recognition.

Free energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, are employed to estimate the binding free energy of a ligand to its target. These calculations provide a more quantitative prediction of binding affinity than docking scores alone. For pyrrolidin derivatives targeting the MDM2-p53 interaction, MM/GBSA has been used to rank the binding affinities of newly designed compounds, corroborating the results from molecular docking. scispace.com This method could be applied to this compound complexed with MAGL or other potential targets to predict its binding affinity and guide further optimization of the scaffold.

In Silico ADME Prediction and Optimization

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. For this compound, while specific experimental data is not publicly available, its ADME profile can be predicted using various computational models based on its structural features. These predictions help in identifying potential liabilities and guiding molecular optimization.

Drug-Likeness and Physicochemical Properties: A primary assessment involves evaluating the compound's adherence to established "drug-likeness" rules, such as Lipinski's Rule of Five. These rules correlate physicochemical properties with oral bioavailability. The predicted properties for this compound and its analogs suggest a good starting point for drug development. For instance, the predicted octanol-water partition coefficient (XlogP) for this compound is approximately 1.4, indicating a favorable balance between hydrophilicity and lipophilicity, which is crucial for both solubility and membrane permeability uni.lu. A related analog, 1-methyl-5-(4-phenyl-1-piperazinyl)-2-pyrrolidinone, has a predicted XlogP of 1.6, further supporting this favorable lipophilic profile uni.lu.

Absorption and Distribution: Computational models can predict parameters like human intestinal absorption (HIA) and blood-brain barrier (BBB) permeability. Compounds with a pyrrolidinone ring are often investigated for their central nervous system activity nih.gov. The presence of both the polar lactam group and the lipophilic phenyl ring in this compound suggests it may have the potential to cross cellular membranes. In silico models for Caco-2 cell permeability are often used to estimate intestinal absorption. For compounds in this class, high permeability is often predicted frontiersin.orgmdpi.com. The volume of distribution (Vd) is another key parameter, indicating how a drug is dispersed throughout the body's tissues.

Metabolism and Excretion: The metabolic fate of a compound is largely determined by its interaction with cytochrome P450 (CYP) enzymes. In silico tools can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6) frontiersin.org. The piperazine ring is a common site of metabolism. Optimization strategies could involve modifying the phenyl ring with substituents to block potential sites of metabolism, thereby improving the metabolic stability and half-life of the compound.

Toxicity Prediction: Early-stage toxicity assessment through computational models is vital to flag potential issues. Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and other toxicities can be generated based on structural alerts within the molecule researchgate.net.

A summary of typical in silico ADME predictions for a compound like this compound is presented in the table below. The values are representative of what would be expected for a molecule of this structural class based on computational models.

| ADME Parameter | Predicted Value/Classification | Significance |

| Molecular Weight | 245.32 g/mol | Adheres to Lipinski's Rule (< 500) |

| XlogP | ~1.4 uni.lu | Optimal lipophilicity for permeability and solubility |

| Hydrogen Bond Donors | 1 | Adheres to Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Adheres to Lipinski's Rule (≤ 10) |

| Polar Surface Area (PSA) | ~41.6 Ų | Indicates good potential for oral bioavailability |

| Human Intestinal Absorption | High | Suggests good absorption from the gut |

| Blood-Brain Barrier Permeability | Likely to penetrate | Potential for CNS activity |

| CYP2D6 Inhibition | Possible Inhibitor | Potential for drug-drug interactions |

| hERG Inhibition | Low to Moderate Risk | Needs experimental verification |

| AMES Mutagenicity | Likely Non-mutagenic | Low risk of genotoxicity |

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule, which governs its reactivity and interactions with biological targets mdpi.com. For this compound, these calculations can elucidate the distribution of electrons and the energies of the frontier molecular orbitals.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. For arylpiperazine derivatives, the HOMO is often localized on the electron-rich phenylpiperazine moiety, while the LUMO may be distributed across the aromatic system.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MEP would likely show a negative potential around the oxygen atom of the pyrrolidinone lactam, indicating a site for electrophilic attack or hydrogen bond donation. The nitrogen atoms of the piperazine ring would also exhibit negative potential. These sites are crucial for molecular recognition and binding to biological targets.

Quantum Chemical Descriptors: From the electronic properties calculated, various descriptors can be derived to build Quantitative Structure-Activity Relationship (QSAR) models. These models correlate a molecule's structural or electronic features with its biological activity. For related phenylpiperazine pyrrolidinone derivatives, descriptors such as electrophilicity index, molar refractivity, and aqueous solubility have been shown to correlate with their biological activities mdpi.com.

Below is a table of representative quantum chemical properties that would be calculated for this compound. The values are illustrative for this class of compounds.

| Quantum Chemical Property | Typical Calculated Value | Significance |

| Energy of HOMO | ~ -6.0 eV | Relates to electron-donating capability |

| Energy of LUMO | ~ -1.5 eV | Relates to electron-accepting capability |

| HOMO-LUMO Gap | ~ 4.5 eV | Indicates chemical stability and reactivity |

| Dipole Moment | ~ 2.5 - 3.5 D | Reflects the overall polarity of the molecule |

| Electrophilicity Index (ω) | ~ 1.5 - 2.0 eV | Measures the ability to accept electrons |

Preclinical Pharmacokinetics and Drug Metabolism Studies

Absorption and Distribution Profiles in Animal Models

To understand how 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone is absorbed into the bloodstream and distributed to various tissues, studies would be conducted in preclinical species such as rats, mice, dogs, or non-human primates. After administration, blood and tissue samples would be collected at multiple time points. The concentration of the compound in these samples would be measured to determine key parameters like the rate and extent of absorption and the volume of distribution, which indicates how widely the drug disseminates throughout the body.

Metabolic Pathways and Metabolite Identification in Animal Tissues

Metabolism studies are crucial to identify how the body chemically modifies the compound. These biotransformation reactions are categorized into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.

The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is responsible for the majority of Phase I metabolism of many drugs. arborpharmchem.comnih.gov To identify which CYP enzymes metabolize this compound, in vitro experiments using human and animal liver microsomes or recombinant human CYP enzymes would be performed. pharmaron.com This helps predict potential drug-drug interactions where co-administered drugs might inhibit or induce these enzymes, altering the metabolism of the compound. springernature.com

Following incubation with liver microsomes or hepatocytes, or after administration to animal models, analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to separate and identify the chemical structures of the resulting metabolites. chemicalbook.com Identifying major metabolites is important as they may have their own pharmacological activity or could be responsible for toxic effects.

Excretion Routes in Animal Models

Excretion studies determine how the compound and its metabolites are eliminated from the body. In animal models, urine, feces, and bile are collected over a period of time after administration of a radiolabeled version of the compound. The amount of radioactivity in each matrix is quantified to determine the primary routes and rate of excretion. chemicalbook.com

Bioavailability and Clearance in Preclinical Species

Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is a critical parameter, especially for orally administered drugs. europa.eu It is determined by comparing the plasma concentration of the drug over time after oral administration to that after intravenous administration. Clearance is a measure of the rate at which a drug is eliminated from the body. It is determined from the dose and the area under the plasma concentration-time curve. scbt.com These parameters are evaluated in various preclinical species to help predict human pharmacokinetics.

Metabolic Stability and Liability Assessment in Microsomal and Hepatocyte Systems (animal-derived)

Metabolic stability assays are in vitro tests that measure the rate at which a compound is metabolized by liver enzymes. nih.gov The compound is incubated with liver microsomes or hepatocytes from different species (e.g., rat, mouse, dog, human). youtube.com The disappearance of the parent compound over time is measured to calculate parameters like the metabolic half-life (t½) and intrinsic clearance (CLint). researchgate.net These assays are used early in drug discovery to rank compounds based on their stability; compounds that are metabolized too quickly may have poor bioavailability and a short duration of action, making them less likely to be successful drug candidates. echemi.com

Analytical Methodologies for Compound Characterization and Quantification in Biological Matrices

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, LC-MS)

Chromatographic methods are indispensable for separating 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone from impurities, starting materials, and byproducts, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary tools utilized for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment. For phenylpiperazine and pyrrolidinone derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. nih.gov A C18 or similar hydrophobic stationary phase is typically used, with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govhoneywell.com Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the effective separation of compounds with a range of polarities. nih.gov Detection is commonly achieved using an ultraviolet (UV) or diode array detector (DAD), which measures the absorbance of the analyte at specific wavelengths. nih.govnih.gov For routine quality control, a validated HPLC method would establish specific parameters for retention time, peak purity, and the quantification of any detected impurities. unodc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is crucial for both qualitative and quantitative analysis. After separation on the LC column, the eluent is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates charged molecules. nih.govfda.gov The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z).

For this compound, LC-MS analysis in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight (245.15 g/mol ). uni.lu High-resolution mass spectrometry (HRMS), often using analyzers like Quadrupole Time-of-Flight (QTOF), provides highly accurate mass measurements, which helps in confirming the elemental composition of the parent compound and identifying unknown impurities. nih.govnih.gov Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by isolating the parent ion, fragmenting it, and analyzing the resulting product ions. nih.gov This is particularly useful for quantification in complex biological matrices.

Table 7.1: Illustrative HPLC/LC-MS Parameters for Piperazine (B1678402)/Pyrrolidinone Analogs

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 mm x 50 mm, 1.8 µm) | nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water or 5 mM Ammonium Formate | nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | nih.govfda.gov |

| Flow Rate | 0.2 - 0.5 mL/min | nih.gov |

| Gradient | Variable gradient, e.g., 10% to 90% B over several minutes | nih.gov |

| Detector | DAD (190-320 nm) or Mass Spectrometer (ESI+) | nih.govnih.gov |

| MS Scan Mode | Full Scan (m/z 50-1500), MRM for quantification | nih.govfda.gov |

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, FT-IR)

Spectroscopic techniques are essential for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the precise connectivity and stereochemistry of a molecule.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the aromatic protons on the phenyl ring, the methylene (B1212753) protons of the piperazine ring, and the protons of the pyrrolidinone ring, including the methine proton at the C5 position and the amide (N-H) proton. mdpi.comresearchgate.net The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to piece together the structure. For example, protons on the piperazine ring often appear as complex multiplets in the aliphatic region. researchgate.net

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show characteristic signals for the carbonyl carbon of the lactam (pyrrolidinone) ring, the aromatic carbons of the phenyl group, and the aliphatic carbons of the piperazine and pyrrolidinone rings. mdpi.comresearchgate.net Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. psu.edu

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) or HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons (¹H-¹H) and between protons and carbons (¹H-¹³C), respectively, confirming the final structural assignment. researchgate.net

Mass Spectrometry (MS): As mentioned, MS is key for determining the molecular weight. High-resolution MS provides the exact mass, allowing for the determination of the molecular formula. uni.lumdpi.com The fragmentation pattern observed in the MS/MS spectrum is also a structural fingerprint. For phenylpiperazine derivatives, characteristic fragmentation pathways include cleavage of the piperazine ring. nih.gov For this compound, predicted fragmentation could involve the loss of the pyrrolidinone moiety or cleavage within the piperazine ring. The predicted collision cross section (CCS) values for different adducts (e.g., [M+H]⁺, [M+Na]⁺) can also aid in structural confirmation. uni.luuni.lu

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands. A strong band around 1680 cm⁻¹ would be indicative of the C=O (amide carbonyl) stretching of the lactam ring. researchgate.net Bands corresponding to N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-N stretching would also be present, confirming the key functional groups. nih.govnih.gov

Table 7.2: Predicted and Characteristic Spectroscopic Data

| Technique | Feature | Expected Observation for this compound | Reference |

|---|---|---|---|

| MS (ESI+) | Protonated Molecule [M+H]⁺ | m/z 246.16010 | uni.lu |

| ¹H NMR | Aromatic Protons | Signals in the range of δ 6.8-7.5 ppm | nih.govmdpi.com |

| Piperazine Protons | Multiplets typically in the range of δ 2.5-3.5 ppm | researchgate.net | |

| Pyrrolidinone Protons | Aliphatic signals and an N-H signal | researchgate.netresearchgate.net | |

| ¹³C NMR | Carbonyl Carbon (C=O) | Signal > δ 170 ppm | mdpi.com |

| FT-IR | Amide C=O Stretch | Strong absorption band around 1680 cm⁻¹ | researchgate.net |

Advanced Methods for Enantiomeric Purity Determination

Since the C5 position of the pyrrolidinone ring in this compound is a stereocenter, the compound can exist as a pair of enantiomers ((R) and (S)). The biological activity of enantiomers can differ significantly, making the determination of enantiomeric purity crucial. researchgate.net

Chiral HPLC: The most common method for determining enantiomeric purity is chiral HPLC. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for their individual quantification. Various types of CSPs are available, and method development involves screening different columns and mobile phases to achieve baseline separation of the enantiomers.

Chiral Derivatization: An alternative approach involves reacting the racemic mixture with a chiral derivatizing agent (CDR) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated using standard, non-chiral reversed-phase HPLC. nih.gov After separation, the relative peak areas can be used to determine the enantiomeric excess of the original sample.

Quantification in Preclinical Samples (e.g., animal plasma, tissues)

To support preclinical pharmacokinetic studies, robust and sensitive bioanalytical methods are required to quantify this compound in biological matrices such as animal plasma and tissue homogenates. nih.gov

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is the gold standard for bioquantification due to its high sensitivity, selectivity, and speed. nih.gov The method involves several key steps:

Sample Preparation: This is a critical step to remove proteins and other interfering components from the biological matrix. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govnih.gov An internal standard (IS), often a stable isotope-labeled version of the analyte (e.g., deuterium-labeled), is added at the beginning of the process to correct for variability during sample preparation and analysis. fda.gov

Chromatographic Separation: A rapid HPLC method is used to separate the analyte from matrix components and the internal standard.

Mass Spectrometric Detection: Detection is performed using MS/MS in the Multiple Reaction Monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. fda.gov This provides exceptional selectivity, minimizing interference from the complex biological matrix.

Validation: The method must be fully validated according to regulatory guidelines, establishing its linearity, accuracy, precision, limit of quantification (LOQ), and stability under various conditions. mdpi.com The LOQ for such methods is often in the low ng/mL range, which is necessary for accurately defining the pharmacokinetic profile. nih.gov

Table 7.3: Example of a Bioanalytical LC-MS/MS Method Outline

| Step | Description | Example | Reference |

|---|---|---|---|

| Matrix | Animal Plasma, Tissue Homogenate | Rat Plasma | nih.gov |

| Sample Prep | Protein Precipitation | Addition of Acetonitrile | nih.gov |

| Internal Standard | Stable Isotope-Labeled Analyte | Deuterated analog | fda.govnih.gov |

| LC System | UPLC or HPLC | Rapid gradient C18 column | nih.gov |

| MS Detection | ESI+ Tandem Mass Spectrometry | Multiple Reaction Monitoring (MRM) | fda.gov |

| Quantification | Ratio of Analyte/IS Peak Area vs. Concentration | Calibration curve (1-500 ng/mL) | nih.gov |

Patent Landscape and Intellectual Property Trends Academic and Discovery Aspects

Analysis of Patent Filings Related to 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone and Analogues

An examination of the patent landscape reveals a focus on the broader class of pyrrolidinone derivatives for a range of neurological and other disorders, rather than a narrow focus on this compound itself. This suggests that while the specific compound may be a subject of academic research, commercial efforts are centered on a wider chemical space with potentially more diverse applications.

Patents for pyrrolidinone derivatives often claim a genus of compounds encompassing various substitutions on the pyrrolidinone and piperazine (B1678402) rings. For instance, patent US6936633B2 covers a series of pyrrolidinone derivatives intended for the treatment of conditions mediated by the chemokine receptor CCR2, with potential applications in inflammatory diseases. google.com Notably, this patent also includes claims for the use of these compounds as nootropic agents and for treating neurodegenerative disorders like Alzheimer's disease. google.com This dual-use patenting strategy highlights the potential for these compounds to have effects on both the central nervous system and peripheral inflammatory processes.

Another significant patent, US9278954B2, describes pyrrolidine (B122466) derivatives as inhibitors of acetyl-CoA carboxylase(s) for treating neurological, psychiatric, or immune disorders. google.com This indicates a different mechanistic approach within the broader pyrrolidinone class, targeting metabolic pathways that can influence neuronal function and inflammation.

While a direct patent for this compound has not been identified in this analysis, the existing patents for its analogues suggest a strong interest in this chemical scaffold for CNS applications. The table below summarizes key patent filings for related pyrrolidinone and piperazine-containing compounds.

| Patent Number | Title | Key Therapeutic Areas/Mechanisms | Assignee |

| US6936633B2 | Pyrrolidinone derivatives | CCR2 antagonists, nootropic agents, neurodegenerative diseases google.com | F. Hoffmann-La Roche AG |

| US9278954B2 | Pyrrolidine derivatives, pharmaceutical compositions and uses thereof | Acetyl-CoA carboxylase inhibitors, neurological and psychiatric disorders google.com | Sanofi |

| USRE43115E1 | Process for the manufacture of fused piperazin-2-one (B30754) derivatives | Manufacturing process for piperazinone intermediates google.com | Boehringer Ingelheim International GmbH |

| US7981889B2 | Phthalazinone derivatives | Poly(ADP-ribose) polymerase (PARP) inhibitors google.com | KuDOS Pharmaceuticals Limited |

Emerging Synthetic and Medicinal Chemistry Innovations in Patent Literature

The patent literature not only protects intellectual property but also serves as a valuable resource for understanding innovative approaches in chemical synthesis and medicinal chemistry. For compounds related to this compound, patents and related scientific publications disclose several key trends.

A notable innovation is the development of efficient synthetic routes to the core pyrrolidinone and piperazine scaffolds. For example, patent USRE43115E1 details a process for the manufacture of fused piperazin-2-one derivatives, which can serve as key intermediates for more complex molecules. google.com Furthermore, a recent scientific publication details the structure-based design and synthesis of piperazinyl pyrrolidin-2-ones as reversible monoacylglycerol lipase (B570770) (MAGL) inhibitors. researchgate.net This work highlights the use of X-ray crystallography to guide the design of potent and selective inhibitors, a common strategy in modern drug discovery. researchgate.net The synthesis described involves the coupling of a piperazine derivative to a pyrrolidin-2-one core, a modular approach that allows for the exploration of a wide range of substituents. researchgate.net

Medicinal chemistry innovations often focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. This can involve modifying the core structure to improve brain penetration, a critical factor for drugs targeting the CNS. The synthesis of pyrovalerone analogs, as described in one study, demonstrates how modifications to the phenyl and pyrrolidine rings can significantly impact the potency and selectivity of these compounds as monoamine uptake inhibitors. nih.gov

The table below highlights some of the synthetic and medicinal chemistry innovations found in the literature for related compounds.

| Innovation | Description | Relevance to this compound | Reference |

| Structure-Based Drug Design | Use of X-ray crystallography to guide the design of potent and selective MAGL inhibitors with a piperazinyl pyrrolidin-2-one core. | Provides a rational approach for optimizing the biological activity of the target compound. | researchgate.net |

| Modular Synthesis | Development of synthetic routes that allow for the easy diversification of substituents on the core scaffold. | Enables the rapid generation of analogues for structure-activity relationship (SAR) studies. | researchgate.net |

| Chiral Synthesis | Methods for the synthesis of specific enantiomers of pyrrolidine and piperidine (B6355638) derivatives. | Important for developing drugs with improved efficacy and reduced side effects. | epo.org |

| Process Development | Patented processes for the large-scale manufacture of key intermediates. | Crucial for the commercial viability of a drug candidate. | google.com |

Strategic Considerations in Pharmaceutical Discovery and Development

The discovery and development of a new chemical entity like this compound is guided by a complex interplay of scientific, commercial, and intellectual property strategies. For a compound with potential nootropic or neuroprotective effects, these considerations are particularly nuanced.

A key strategic decision is the timing of patent filing. drugpatentwatch.com Filing too early may result in a patent with a narrow scope that is easily circumvented by competitors. Filing too late risks having the invention disclosed publicly, rendering it unpatentable. For neuroprotective agents, where development timelines can be long and clinical trials complex, a robust and layered patent strategy is essential. patentpc.com This often involves filing an initial patent on the core molecule, followed by subsequent patents on new formulations, methods of use, and manufacturing processes. drugpatentwatch.comdrugpatentwatch.com This "life-cycle management" approach can extend the period of market exclusivity and maximize the return on investment. patentpc.com

Another critical consideration is the target indication. While a compound may show promise for a broad range of neurological disorders, focusing on a specific, well-defined patient population can streamline clinical development and regulatory approval. patentpc.com For a nootropic agent, the regulatory pathway can be challenging, as demonstrating efficacy in healthy individuals is often more difficult than in a diseased population. nih.gov Therefore, a common strategy is to first seek approval for a specific neurological or psychiatric disorder, and then explore its nootropic potential in post-marketing studies.

The competitive landscape also heavily influences strategic decisions. In the field of neurodegenerative diseases, there is a high unmet medical need, but also a history of clinical trial failures. patentpc.com This creates both an opportunity and a significant risk. A company developing a compound like this compound must carefully consider its mechanism of action and how it differentiates from other drugs in development.

Finally, the rise of natural products and nutraceuticals as neuroprotective agents presents another strategic consideration. nih.gov While these products may have a lower barrier to market entry, they also have weaker intellectual property protection. A pharmaceutical company developing a synthetic compound must be able to demonstrate a clear advantage in terms of efficacy, safety, or consistency to compete effectively.

The table below outlines some of the key strategic considerations in the discovery and development of a compound like this compound.

| Strategic Consideration | Description | Implication for this compound |

| Patent Timing and Scope | Balancing the need for early protection with the risk of a narrow patent. | A layered patent strategy covering the compound, formulations, and methods of use would be optimal. |

| Target Indication | Selecting a specific disease for initial clinical development. | Focusing on a neurodegenerative disease with a clear unmet need could be a viable path to market. |

| Competitive Differentiation | Establishing a unique mechanism of action or improved therapeutic profile. | Elucidating the precise molecular target and demonstrating superior efficacy or safety will be crucial. |

| Regulatory Pathway | Navigating the complexities of drug approval, particularly for CNS disorders. | Early and frequent interaction with regulatory agencies is essential to ensure a smooth development process. |

Future Research Directions and Unaddressed Scientific Questions

Exploration of Novel Therapeutic Indications Based on Preclinical Insights

The structural framework of 5-(4-phenyl-1-piperazinyl)-2-pyrrolidinone, combining a pyrrolidinone core with a phenylpiperazine moiety, suggests several avenues for therapeutic exploration based on preclinical data from analogous compounds. Derivatives of the pyrrolidine (B122466) scaffold have shown potential as antidiabetic and anticancer agents. tandfonline.com Furthermore, research into piperazinyl pyrrolidin-2-ones has identified them as attractive therapeutic targets for central nervous system (CNS) disorders, particularly neurodegenerative diseases, through the inhibition of monoacylglycerol lipase (B570770) (MAGL). researchgate.netsci-hub.ru

Future research should systematically screen this compound for a range of biological activities suggested by its structural relatives. This includes:

Anticonvulsant Activity: Pyrrolidine-2,5-diones have demonstrated efficacy in preclinical models of epilepsy, believed to be mediated through interaction with voltage-gated sodium and calcium channels. nih.gov Investigating the potential of this compound in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests could reveal novel anticonvulsant properties. nih.gov

Anti-inflammatory and Analgesic Effects: The pyrrolidine scaffold is present in compounds designed as anti-inflammatory agents, some of which target cyclooxygenase (COX) enzymes. nih.gov Preclinical screening of the title compound for COX-1/COX-2 inhibition and in vivo models of inflammation and pain is warranted.

Neurodegenerative Diseases: Given that close analogues are potent MAGL inhibitors, a primary focus should be to evaluate the interaction of this compound with MAGL and its potential therapeutic utility in conditions like Alzheimer's or Parkinson's disease. researchgate.netsci-hub.ru

Design and Synthesis of Next-Generation Analogues with Improved Preclinical Profiles

A crucial future direction is the rational design and synthesis of next-generation analogues of this compound to optimize its pharmacological profile. Structure-activity relationship (SAR) studies on related compounds provide a strong foundation for this work. nih.govresearchgate.net

Key strategies for designing improved analogues include:

Enhancing Metabolic Stability: Research on similar piperazinyl pyrrolidin-2-ones has shown that replacing a phenyl ring with a pyridine (B92270) ring can reduce lipophilicity and improve metabolic stability in human liver microsomes. sci-hub.ru Similar bioisosteric replacements could be applied to the phenyl ring of the title compound.

Improving Potency and Selectivity: Structure-based drug design, guided by X-ray crystallography of target-ligand complexes, can inform modifications. For example, in MAGL inhibitors, introducing a fluoro group to the phenyl ring was explored to enhance lipophilic interactions with key residues like Leu241. sci-hub.ru The stereochemistry of the pyrrolidinone ring has also been shown to be critical for binding affinity, with the (R)-enantiomer often outperforming the (S)-enantiomer. researchgate.net

Modulating Physicochemical Properties: Efforts to improve properties like brain penetrance are vital, especially for CNS targets. A significant challenge for related compound series has been high P-glycoprotein (P-gp) mediated efflux, which limits brain exposure. nih.gov Future designs should aim to create analogues with lower efflux ratios.

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| (R)-13 | Mouse MAGL | 8 | researchgate.net |

| (S)-13 | Mouse MAGL | ~136 | researchgate.net |

| T-401 | Mouse MAGL | 13 | researchgate.net |

| 3o | Human MAGL | 1.2 | sci-hub.ru |

| 3p | Human MAGL | 53 | sci-hub.ru |

| 3q | Human MAGL | 9.2 | sci-hub.ru |

Advanced Mechanistic Studies at the Molecular and Cellular Level

A deep understanding of how this compound exerts its biological effects at a molecular and cellular level is currently lacking. Future research must move beyond initial screening to detailed mechanistic elucidation.

Priorities for mechanistic studies include:

Target Identification and Validation: The primary unaddressed question is the specific molecular target(s) of this compound. A combination of affinity-based proteomics, cellular thermal shift assays (CETSA), and computational target prediction should be employed.

Elucidation of Binding Modes: For identified targets, co-crystallization and X-ray diffraction studies are essential to visualize the precise binding interactions, as has been done for related MAGL inhibitors. researchgate.net This structural information is invaluable for guiding the design of more potent and selective analogues.

Kinetic and Cellular Assays: Detailed kinetic studies should be performed to determine the mechanism of inhibition (e.g., reversible, irreversible, competitive). Cellular assays are needed to confirm that target engagement in a test tube translates to the desired functional outcome in a biological system. For instance, studies on related compounds have investigated interactions with specific amino acid residues like Leu148, Leu213, and Leu241 within the target's binding site. researchgate.net

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the biological impact of this compound, the integration of "omics" technologies is a critical future step. This approach can provide an unbiased, system-wide view of the compound's effects, potentially revealing novel mechanisms of action, off-target effects, and new therapeutic opportunities.

Key omics-based research directions include:

Transcriptomics: RNA sequencing (RNA-seq) can be used to analyze changes in gene expression in cells or tissues treated with the compound. This can help identify the cellular pathways that are modulated, providing clues to its mechanism of action.

Proteomics: Quantitative proteomic analysis can identify changes in protein abundance and post-translational modifications, offering a direct view of the cellular machinery affected by the compound.

Metabolomics: By profiling changes in endogenous small-molecule metabolites, metabolomics can reveal the downstream functional consequences of target engagement and identify metabolic pathways impacted by the compound.

A comprehensive biological profile generated through these technologies would significantly de-risk further development and could uncover unexpected therapeutic applications.

Methodological Advancements in Synthesis and Characterization

The efficiency, scalability, and environmental impact of the chemical synthesis of this compound and its analogues are important considerations for future research. Modern synthetic methodologies offer significant advantages over classical approaches. tandfonline.com

Future efforts should focus on:

Adopting Advanced Synthetic Routes: Exploration of methods like multicomponent reactions (MCRs), which enhance synthetic efficacy and reduce waste, should be prioritized. tandfonline.com Other modern techniques, such as 1,3-dipolar cycloadditions and microwave-assisted organic synthesis (MAOS), can increase efficiency and support green chemistry principles. nih.govunipa.ittandfonline.com For example, copper-catalyzed intramolecular C-H amination has been studied as an efficient route to form the pyrrolidine ring. nih.gov

Improving Purification and Characterization: Advanced analytical techniques are needed for unambiguous structural confirmation and purity assessment. Single-crystal X-ray diffraction can provide definitive structural characterization. nih.gov Furthermore, advanced mass spectrometry techniques can be used to predict properties like the collision cross-section (CCS), which provides information about the ion's size and shape in the gas phase. uni.luuni.lu

| Compound | Adduct | m/z | Predicted CCS (Ų) | Reference |

|---|---|---|---|---|

| This compound | [M+H]⁺ | 246.16010 | 158.9 | uni.lu |

| [M+Na]⁺ | 268.14204 | 163.3 | uni.lu | |

| 1-Methyl-5-(4-phenyl-1-piperazinyl)-2-pyrrolidinone | [M+H]⁺ | 260.17574 | 163.3 | uni.lu |

| [M+Na]⁺ | 282.15768 | 168.6 | uni.lu |

Addressing Gaps in Preclinical Pharmacological Understanding

Despite the potential of the this compound scaffold, significant gaps remain in its preclinical pharmacological profile. A concerted effort is required to build a comprehensive data package to support any future development.

Key unaddressed questions include:

Comprehensive ADME Profiling: A full in vitro and in vivo characterization of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound is necessary. This includes assessing its permeability, metabolic stability in various species, and identifying its major metabolites.

Off-Target Liability: Systematic screening against a panel of common off-target proteins (e.g., kinases, GPCRs, ion channels) is essential to identify potential liabilities that could lead to undesirable effects.

Structure-Activity Relationship (SAR): While SAR has been explored for related series, a focused SAR study on this compound is needed. nih.govresearchgate.net This involves synthesizing and testing a matrix of analogues to understand how modifications to the pyrrolidinone, phenyl, and piperazine (B1678402) moieties affect potency, selectivity, and ADME properties.

Long-Term Safety: Foundational research is required to ensure the long-term safety of this chemical class, a particular concern for chronic conditions. tandfonline.com

Addressing these fundamental preclinical questions is paramount to validating the therapeutic potential of this compound and guiding its journey from a chemical entity to a potential therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 5-(4-Phenyl-1-piperazinyl)-2-pyrrolidinone?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperazinyl derivatives can be introduced into pyrrolidinone scaffolds through alkylation or amidation steps. In related syntheses, intermediates like 4-acetyl-5-amino-3-methyl-1-phenyl-2-pyrazoline (a pyrrolidinone analog) were prepared via imine reduction and subsequent functionalization . Thermal studies of similar compounds suggest reflux conditions (e.g., 80–100°C) in polar aprotic solvents (e.g., DMF or acetonitrile) optimize yield .

Q. How should researchers characterize the purity and structure of this compound?

Key techniques include:

- Spectroscopy : IR (to confirm carbonyl groups at ~1670 cm⁻¹ and NH/OH stretches), ¹H/¹³C NMR (to verify piperazinyl and pyrrolidinone moieties), and mass spectrometry (for molecular ion validation) .

- Chromatography : HPLC with ammonium acetate buffer (pH 6.5) and UV detection ensures purity .

- Elemental analysis : To confirm C, H, N composition.

Q. What safety protocols are critical when handling this compound?

- PPE : Gloves, lab coats, and goggles are mandatory due to potential respiratory and dermal irritation .

- Ventilation : Use fume hoods to avoid inhalation .

- First aid : For skin contact, wash with soap/water; if inhaled, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:

- Cross-validation : Replicate studies using multiple assays (e.g., enzymatic vs. cell-based).

- Structural analysis : Compare crystallographic data (e.g., bond angles, dihedral distortions) to rule out conformational differences .